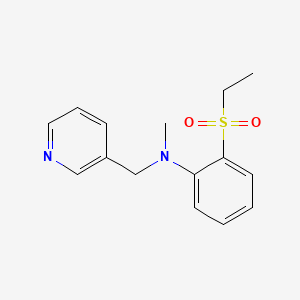![molecular formula C11H14BrN3 B6624188 5-[(5-Bromo-4-methylpyridin-2-yl)amino]pentanenitrile](/img/structure/B6624188.png)
5-[(5-Bromo-4-methylpyridin-2-yl)amino]pentanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(5-Bromo-4-methylpyridin-2-yl)amino]pentanenitrile, also known as BM212, is a novel small molecule that has been developed as a potential therapeutic agent. BM212 has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Mecanismo De Acción
The exact mechanism of action of 5-[(5-Bromo-4-methylpyridin-2-yl)amino]pentanenitrile is not fully understood. However, it has been suggested that 5-[(5-Bromo-4-methylpyridin-2-yl)amino]pentanenitrile may inhibit the activity of certain enzymes or proteins involved in inflammation, tumor growth, or viral replication. Further studies are needed to fully elucidate the mechanism of action of 5-[(5-Bromo-4-methylpyridin-2-yl)amino]pentanenitrile.
Biochemical and Physiological Effects:
5-[(5-Bromo-4-methylpyridin-2-yl)amino]pentanenitrile has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory, anti-tumor, and anti-viral properties, 5-[(5-Bromo-4-methylpyridin-2-yl)amino]pentanenitrile has been found to have antioxidant activity and can protect against oxidative stress. 5-[(5-Bromo-4-methylpyridin-2-yl)amino]pentanenitrile has also been shown to have neuroprotective effects and can improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-[(5-Bromo-4-methylpyridin-2-yl)amino]pentanenitrile has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and can be synthesized in large quantities. 5-[(5-Bromo-4-methylpyridin-2-yl)amino]pentanenitrile is also stable under a wide range of conditions and can be stored for extended periods of time. However, there are also limitations to using 5-[(5-Bromo-4-methylpyridin-2-yl)amino]pentanenitrile in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to determine its safety and efficacy in vivo.
Direcciones Futuras
There are several future directions for research on 5-[(5-Bromo-4-methylpyridin-2-yl)amino]pentanenitrile. One area of interest is the development of 5-[(5-Bromo-4-methylpyridin-2-yl)amino]pentanenitrile as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is the potential use of 5-[(5-Bromo-4-methylpyridin-2-yl)amino]pentanenitrile in cancer therapy, either as a standalone treatment or in combination with other therapies. Further studies are also needed to determine the safety and efficacy of 5-[(5-Bromo-4-methylpyridin-2-yl)amino]pentanenitrile in vivo and to fully elucidate its mechanism of action.
Métodos De Síntesis
The synthesis of 5-[(5-Bromo-4-methylpyridin-2-yl)amino]pentanenitrile involves the reaction of 5-bromo-4-methylpyridin-2-amine with pentanenitrile in the presence of a catalyst. The reaction proceeds under mild conditions and results in high yields of the desired product. The purity of 5-[(5-Bromo-4-methylpyridin-2-yl)amino]pentanenitrile can be further improved by recrystallization.
Aplicaciones Científicas De Investigación
5-[(5-Bromo-4-methylpyridin-2-yl)amino]pentanenitrile has been the subject of several scientific studies due to its potential therapeutic applications. One study found that 5-[(5-Bromo-4-methylpyridin-2-yl)amino]pentanenitrile has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in vitro. Another study showed that 5-[(5-Bromo-4-methylpyridin-2-yl)amino]pentanenitrile has anti-tumor activity against several types of cancer cells, including breast cancer and lung cancer. 5-[(5-Bromo-4-methylpyridin-2-yl)amino]pentanenitrile has also been found to have anti-viral activity against HIV-1 and influenza A virus.
Propiedades
IUPAC Name |
5-[(5-bromo-4-methylpyridin-2-yl)amino]pentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3/c1-9-7-11(15-8-10(9)12)14-6-4-2-3-5-13/h7-8H,2-4,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZVHHWCIGCMMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)NCCCCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-ethylsulfonylanilino)methyl]-N,N-dimethylpyridin-2-amine](/img/structure/B6624109.png)
![2-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]benzene-1,3-dicarbonitrile](/img/structure/B6624113.png)
![4-[(4-ethylsulfonyl-N-methylanilino)methyl]-N-methylbenzamide](/img/structure/B6624114.png)
![[(3S,4R)-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6624137.png)
![[(3S,4R)-1-(5,6-diethyl-1,2,4-triazin-3-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6624146.png)
![4-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]quinoline-3-carbonitrile](/img/structure/B6624151.png)
![[(3S,4R)-1-(5-fluoro-1,3-benzoxazol-2-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6624152.png)
![[(3S,4R)-1-(4-methoxypyrimidin-2-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6624157.png)
![[(3S,4R)-1-(5-fluoroquinazolin-4-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6624166.png)
![[(3S,4R)-1-(5-bromopyrimidin-4-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6624174.png)
![2-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6624177.png)
![[(3S,4R)-1-(6-ethyl-5-fluoropyrimidin-4-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6624180.png)
![2-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B6624182.png)